molecular formula C17H19N3OS B2996280 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide CAS No. 338959-72-1

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide

Cat. No.: B2996280
CAS No.: 338959-72-1
M. Wt: 313.42
InChI Key: FOQBPBYBUJWXRK-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide is a synthetic small-molecule compound featuring a dihydrobenzo[h]quinazolin core substituted at the 2-position with a thioacetamide group bearing an isopropylsulfanyl moiety.

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-propan-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-11(2)22-10-15(21)19-17-18-9-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBPBYBUJWXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the cyclization of o-aminobenzonitrile derivatives with appropriate reagents to form the quinazoline ring. Subsequent functionalization introduces the isopropylsulfanyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide has shown potential in biological studies, particularly in the context of neuroinflammation. Research has indicated that derivatives of this compound can inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6.

Medicine: The compound's anti-inflammatory properties make it a candidate for the development of new therapeutic agents

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique chemical properties may contribute to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide exerts its effects involves the modulation of molecular targets and pathways. The compound interacts with specific receptors and enzymes, leading to the inhibition of inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may affect signaling pathways related to cytokine production and immune responses.

Comparison with Similar Compounds

Structural Analogues in the Benzo[g]quinazolin Series

The most closely related analogs are derivatives of N-substituted-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (compounds 5–18 in ). Key differences include:

Feature Target Compound Benzo[g]quinazolin Analogs (e.g., Compound 5)
Core Structure Benzo[h]quinazolin (dihydro) Benzo[g]quinazolin (dihydro)
Substituent at C3 Not substituted 4-Sulfamoylphenyl
Thioacetamide Side Chain Isopropylsulfanyl Varied N-substituents (e.g., 5-methylisoxazol-3-yl, etc.)
Crystallinity Not reported High (m.p. 255.9–292.4°C)
Synthetic Yield Not reported 68–78%

Key Findings :

  • The benzo[g]quinazolin analogs exhibit higher thermal stability, likely due to the sulfamoylphenyl group enhancing intermolecular hydrogen bonding .

Comparison with Benzothiazole-Based Acetamides

The European patent () describes benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Contrasting features include:

Feature Target Compound Benzothiazole Analogs
Heterocyclic Core Dihydrobenzo[h]quinazolin Benzothiazole
Electron-Withdrawing Groups None (isopropylsulfanyl) Trifluoromethyl, methoxy
Bioactivity Not reported Anticancer (reported in patent claims)

Key Findings :

  • Benzothiazole analogs leverage electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability and target binding. The absence of such groups in the target compound may limit its pharmacokinetic profile .
  • The dihydrobenzoquinazolin core in the target compound provides a planar aromatic system, which could facilitate intercalation or π-π stacking interactions in biological targets, unlike the non-planar benzothiazole derivatives .

Physicochemical and Spectroscopic Differences

  • IR Spectroscopy : The benzo[g]quinazolin analogs show distinct peaks at 1340–1355 cm⁻¹ (SO₂ stretching) and 1631–1680 cm⁻¹ (C=O and C=N), absent in the target compound due to its lack of sulfamoyl and ketone groups .
  • ¹H NMR : The target compound’s isopropylsulfanyl group would produce a triplet near δ 1.2–1.4 ppm (CH(CH₃)₂), contrasting with the aromatic sulfamoyl protons (δ 8.81 ppm) in analogs like compound 5 .

Challenges :

  • The absence of a sulfamoyl group may reduce reactivity compared to analogs, necessitating optimized conditions for higher yields .

Biological Activity

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2OS
  • Molecular Weight : 302.39 g/mol

This compound features a quinazoline core, which is known for its pharmacological properties, including anti-inflammatory and analgesic effects.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dihydrobenzo[h]quinazoline derivatives with isopropyl sulfanyl acetamide. The synthesis methods have been optimized to enhance yield and purity, making it feasible for further biological testing.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thioquinazoline derivatives similar to this compound. For instance, compounds in this class demonstrated notable activity against SARS-CoV-2 with IC50 values ranging from 21.4 µM to 38.45 µM. These compounds inhibited viral replication and showed selectivity indices (SI) suggesting a favorable therapeutic window .

CompoundIC50 (µM)SI
17g21.410.67
18c38.4516.04
18f26.4-

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that derivatives of the quinazoline scaffold exhibit antiplatelet activity comparable to aspirin and anti-inflammatory activities similar to indomethacin . The incorporation of amino substituents at specific positions enhances these effects, indicating a structure-activity relationship that could be exploited for therapeutic development.

Cytotoxicity Evaluation

Cytotoxicity assays conducted on Vero-E6 cells demonstrated that while some derivatives exhibit antiviral activity, they also possess cytotoxic properties at higher concentrations. The CC50 values (concentration required to inhibit cell growth by 50%) were assessed alongside IC50 values to calculate selectivity indices for various compounds .

Case Studies

  • Antiviral Activity Against Influenza : A study investigating a series of quinazoline derivatives reported varying degrees of antiviral activity against influenza A virus, with some compounds showing significant inhibition without notable cytotoxicity .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory mechanisms revealed that certain quinazoline derivatives could inhibit TNF-α production in human cell lines, suggesting potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide?

The compound is synthesized via acylation and alkylation reactions. For example:

  • Acylation : Reacting 5,6-dihydrobenzo[h]quinazolin-2-amine with acetic anhydride under reflux yields the acetamide derivative (72% yield, IR confirms NH and C=O stretches at 3207 and 1661 cm⁻¹) .
  • S-Alkylation : Using sodium hydride (NaH) and isopropylsulfanyl chloride under controlled conditions avoids N-alkylation side products .
    Key characterization : Elemental analysis (e.g., C: 62.63%, H: 3.64%, N: 11.24% calculated vs. observed) and spectroscopic methods (¹H/¹³C NMR, IR) are critical for structural confirmation .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Elemental analysis : Discrepancies ≤0.5% between calculated and observed values (e.g., sulfur content: 12.86% vs. 12.80%) ensure purity .
  • Spectroscopy : IR detects functional groups (e.g., ν(NH) at 3344 cm⁻¹ for methanesulphonamide derivatives), while ¹H NMR resolves regioselectivity in alkylation reactions .

Q. What in vitro biological assays are used to evaluate its bioactivity?

  • Anticancer activity : Cytotoxicity screening against human cancer cell lines (e.g., MTT assays) .
  • Antiviral potential : Anti-HIV evaluations via reverse transcriptase inhibition assays .
  • Control experiments : Include reference drugs (e.g., doxorubicin) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to control S-alkylation vs. N-alkylation in quinazoline derivatives?

  • Solvent and base selection : Using NaH in dry THF promotes S-alkylation, while polar aprotic solvents (e.g., DMF) favor N-alkylation .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions, as seen in the synthesis of 4-thiophen-2-yl derivatives .
  • Monitoring tools : TLC and in-situ IR track reaction progress to minimize over-alkylation .

Q. How do structural modifications (e.g., thiophen-2-yl substitution) influence bioactivity?

  • Thiophene incorporation : Derivatives with thiophen-2-yl groups show enhanced cytotoxicity (e.g., compound 7 with IC₅₀ = 8.2 µM vs. 15.6 µM for unsubstituted analogs) due to improved π-π stacking with cellular targets .
  • Sulfonyl vs. acetyl groups : Methanesulphonamide derivatives (e.g., compound 8 ) exhibit stronger anti-HIV activity (EC₅₀ = 1.8 µM) compared to acetamide analogs, likely due to enhanced solubility and target binding .

Q. How can researchers resolve discrepancies in cytotoxicity data across studies?

  • Assay standardization : Validate cell line viability (e.g., passage number, confluence) and normalize against ATP-dependent luminescence assays .
  • Data normalization : Express IC₅₀ values relative to internal controls (e.g., cisplatin) to account for inter-lab variability .
  • Structural reanalysis : Re-examine NMR and HRMS data to rule out impurities or stereochemical inconsistencies .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Map the compound’s sulfanyl and acetamide groups to hydrophobic pockets of target proteins (e.g., HIV-1 protease) .
  • QSAR models : Use Hammett constants (σ) of substituents (e.g., thiophen-2-yl σ = +0.06) to predict electronic effects on bioactivity .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How can conflicting elemental analysis results (e.g., sulfur content) be troubleshooted?

  • Combustion analysis : Repeat under oxygen-rich conditions to ensure complete oxidation of sulfur .
  • Complementary techniques : Use X-ray photoelectron spectroscopy (XPS) or ICP-MS to cross-validate sulfur quantification .
  • Sample purity : Recrystallize from ethanol/water mixtures (e.g., 70:30 v/v) to remove residual solvents or unreacted starting materials .

Methodological Insights from Evidence

Key Reaction Conditions Yield Reference
Acylation with acetic anhydrideReflux, 2 h, acetic anhydride72%
S-Alkylation with NaHDry THF, 0–5°C, isopropylsulfanyl chloride67–78%
Thiophen-2-yl substitutionChlorodiethyl ether, 70–75°C62–78%
Biological Activity Assay Result Reference
Cytotoxicity (MTT assay)HepG2 liver cancer cellsIC₅₀ = 8.2–15.6 µM
Anti-HIV (RT inhibition)HIV-1 reverse transcriptaseEC₅₀ = 1.8–4.3 µM

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